molecular formula C12H13BrO2 B7972559 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one

Cat. No.: B7972559
M. Wt: 269.13 g/mol
InChI Key: KEOMDANBOLVYLW-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further substituted with a but-3-en-1-yloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-hydroxyacetophenone.

    Etherification: The hydroxy group is etherified with but-3-en-1-ol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the but-3-en-1-yloxy group.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

    Addition Reactions: The but-3-en-1-yloxy group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the but-3-en-1-yloxy group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

    4-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one.

    4-Bromo-2-(but-3-en-1-yloxy)benzene: Lacks the ethanone moiety but shares the but-3-en-1-yloxy group.

Uniqueness: this compound is unique due to the combination of the bromine atom, but-3-en-1-yloxy group, and ethanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a but-3-en-1-yloxy group, and an ethanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₂H₁₃BrO₂
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 1549777-15-2

Synthesis

The synthesis of this compound typically involves:

  • Starting with 4-bromo-2-hydroxyacetophenone .
  • Etherification with but-3-en-1-ol in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
  • The reaction is carried out at elevated temperatures to facilitate the formation of the but-3-en-1-yloxy group.
  • Purification through recrystallization or column chromatography to yield the final product in high purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on styrylquinolines, which share structural similarities, demonstrated their effectiveness against various microbial strains, suggesting that this compound may possess similar properties .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The bromine atom and the but-3-en-1-yloxy group are thought to enhance binding affinity and selectivity, potentially modulating enzymatic activity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds related to this compound:

StudyFindings
Antimicrobial Activity Compounds with similar structures showed effective inhibition against bacterial strains, indicating potential applications in developing new antibiotics .
Medicinal Chemistry Applications As an intermediate in drug synthesis, this compound may lead to the development of pharmaceuticals targeting specific diseases due to its unique chemical properties .
Material Science Applications The compound's versatility allows for use in synthesizing advanced materials, highlighting its importance beyond medicinal chemistry .

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
4-Bromo-2-hydroxyacetophenone StructurePrecursor for synthesis; limited direct biological activity.
4-Bromo-2-(but-3-en-1-yloxy)benzene StructureSimilar properties but lacks the ethanone moiety; less versatile in applications.

Properties

IUPAC Name

1-(4-bromo-2-but-3-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMDANBOLVYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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